molecular formula C9H11N5 B14864135 2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine

2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine

Cat. No.: B14864135
M. Wt: 189.22 g/mol
InChI Key: LCLWHRBHKUTAPH-UHFFFAOYSA-N
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Description

2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine is a compound that features both imidazole and pyrimidine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3. The combination of these rings in a single molecule provides unique properties that make this compound of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The pyrimidine ring can be synthesized through condensation reactions involving amidines and β-dicarbonyl compounds. The final step involves the coupling of the imidazole and pyrimidine rings through an alkylation reaction using ethanamine as the linker .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization, chromatography, or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: Both rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the pyrimidine ring can produce dihydropyrimidines.

Scientific Research Applications

2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine is unique due to the presence of both imidazole and pyrimidine rings, which provide a combination of properties not found in other similar compounds. This dual functionality allows for diverse interactions with biological targets and a wide range of applications in various fields .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

2-(2-imidazol-1-ylpyrimidin-5-yl)ethanamine

InChI

InChI=1S/C9H11N5/c10-2-1-8-5-12-9(13-6-8)14-4-3-11-7-14/h3-7H,1-2,10H2

InChI Key

LCLWHRBHKUTAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=NC=C(C=N2)CCN

Origin of Product

United States

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